1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a complex organic compound that features a triazole-thiadiazole framework. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure incorporates a phenyl group and a methanamine moiety, which may contribute to its pharmacological properties.
The compound is synthesized through various chemical pathways that involve the fusion of different heterocyclic rings. The synthesis and biological activities of similar compounds have been documented in several studies, highlighting their therapeutic potential against various diseases such as cancer and neurodegenerative disorders .
The synthesis of 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine typically involves multi-step reactions. One common method includes the condensation reaction between appropriate hydrazine derivatives and thioketones or thioureas to form the triazole-thiadiazole framework.
Technical Details:
The final product is purified using recrystallization techniques from suitable solvents like methanol or ethanol to obtain high-purity compounds suitable for biological testing .
The compound can undergo various chemical reactions typical for amines and heterocycles. Potential reactions include:
Technical Details:
The mechanism of action for compounds like 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine often involves interaction with specific biological targets such as enzymes or receptors.
Relevant data from spectral analyses (NMR, IR) confirm the presence of functional groups and structural integrity post-synthesis .
The compound has potential applications in various fields:
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold represents a privileged heterocyclic system in modern drug discovery due to its versatile pharmacological profile and favorable physicochemical properties. This hybrid structure combines two bioisosteric rings: the 1,2,4-triazole moiety contributes hydrogen-bonding capability, moderate dipole moments, and metabolic stability, while the 1,3,4-thiadiazole component enhances membrane permeability through its lipophilic character conferred by the sulfur atom [2] [5]. The electron-rich sulfur atom facilitates cellular membrane penetration, enabling interactions with intracellular targets [9].
Recent pharmacological evaluations demonstrate that derivatives incorporating this fused heterocycle exhibit broad-spectrum biological activities. Notably, a 2023 Scientific Reports study revealed exceptional urease inhibition among triazolothiadiazole derivatives, with compound 6a (unsubstituted phenyl derivative) exhibiting an IC~50~ value of 0.87 ± 0.09 µM—approximately 27-fold more potent than the reference standard thiourea (IC~50~ = 22.54 ± 2.34 µM) [2] [5]. Structure-activity relationship (SAR) analysis identified that halogen substitutions significantly modulate potency. For instance, 6f (3-Cl), 6g (4-Cl), and 6h (3,4-diCl) demonstrated potent antifungal activity against C. neoformans and P. mirabilis, with MIC values as low as 0.5 µg/mL, surpassing fluconazole (MIC = 2 µg/mL) [5]. Molecular dynamics simulations confirmed that these derivatives competitively occupy the urease active site, stabilizing the enzyme in a closed conformation [5].
Compound | R-Substituent | Urease IC~50~ (µM) | Antifungal MIC (µg/mL) |
---|---|---|---|
6a | H | 0.87 ± 0.09 | >2 |
6d | 4-F | 1.01 ± 0.13 | >2 |
6f | 3-Cl | 1.25 ± 0.19 | 1.0 |
6h | 3,4-diCl | 1.41 ± 0.32 | 0.5 |
6j | 3-Br | 1.05 ± 0.34 | >2 |
Thiourea | - | 22.54 ± 2.34 | >2 |
Beyond antimicrobial effects, the triazolothiadiazole core demonstrates significant anticancer potential. Its bioisosteric relationship with purine bases enables disruption of nucleotide metabolism and DNA replication in malignant cells [9]. The scaffold's rigidity facilitates precise three-dimensional orientation of pharmacophoric groups within enzyme active sites, explaining its prominence in carbonic anhydrase inhibitors and kinase modulators [7].
The specific derivative 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine (CAS: 925148-45-4) incorporates a benzylamine group at the 6-position of the triazolothiadiazole nucleus, creating a multifunctional pharmacophore. This compound has the molecular formula C~10~H~9~N~5~S (MW: 231.28 g/mol) and a calculated density of 1.603 g/cm³ [3] [4]. Its SMILES notation (NCc1ccc(cc1)c2nn3cnnc3s2) and InChIKey (ROAWKLBCMIFWDC-UHFFFAOYSA-N) confirm the presence of the primary amine linked via a methylene bridge to the 4-position of the phenyl ring, which itself connects to the triazolothiadiazole at the phenyl 1-position [4].
The benzylamine moiety serves as a crucial modulator of bioactivity through three key mechanisms:
Position & Chemistry | Urease IC~50~ (µM) | Relative Potency vs. 6a | Molecular Interactions |
---|---|---|---|
Para-Fluoro (6d) | 1.01 ± 0.13 | 1.16× | Enhanced dipole, hydrophobic packing |
Meta-Chloro (6f) | 1.25 ± 0.19 | 1.44× | Halogen bonding with carbonyl oxygens |
Ortho-Chloro (6e) | 8.32 ± 1.21 | 9.56× | Steric hindrance disrupting planarity |
Para-Nitro (6l) | 2.22 ± 0.18 | 2.55× | Electron withdrawal reducing π-stacking |
Position-specific effects dramatically influence potency, as evidenced by the 9.6-fold difference between ortho-chloro (6e, IC~50~ = 8.32 µM) and meta-chloro (6f, IC~50~ = 1.25 µM) isomers [5]. Ortho-substituents induce steric strain, twisting the phenyl ring ~48° relative to the triazolothiadiazole plane and reducing contact surface area with hydrophobic enzyme pockets. Conversely, para-substituted electron-withdrawing groups (e.g., −NO~2~ in 6l) diminish electron density on the phenyl ring, weakening π-cation interactions with nickel ions in urease's active site [2].
The benzylamine derivative itself (without additional ring substitutions) represents a versatile synthetic intermediate. Its primary amine enables straightforward derivatization into amides, sulfonamides, or Schiff bases, permitting further optimization of target selectivity and pharmacokinetic properties [3] [6]. This chemical tractability underlies its selection as a core structure in antimicrobial and enzyme inhibition studies [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9